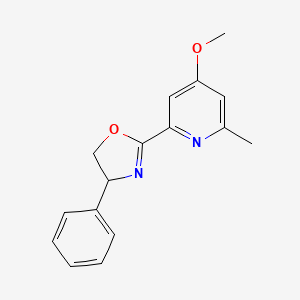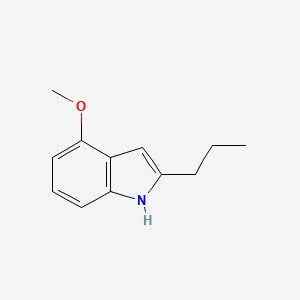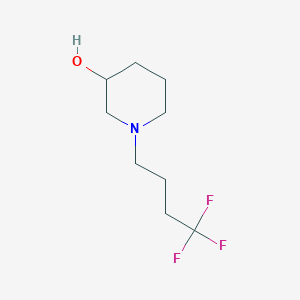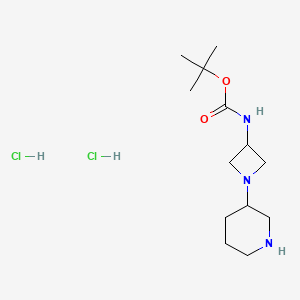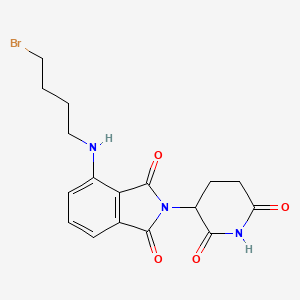
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is a chemical compound that features a fluorinated pyridine ring attached to a hydroxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate typically involves the following steps:
Formation of the Fluoropyridine Ring: The fluoropyridine ring can be synthesized using methods such as the Balz-Schiemann reaction, where an aryl diazonium salt is converted to a fluorinated aromatic compound.
Coupling Reaction: The fluoropyridine derivative is then coupled with a hydroxybenzoate ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.
Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The hydroxybenzoate moiety may also contribute to the compound’s biological activity by facilitating interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(4-fluoropyridin-4-yl)-3-hydroxybenzoate
- Methyl 4-(3-chloropyridin-4-yl)-3-hydroxybenzoate
Uniqueness
Methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
methyl 4-(3-fluoropyridin-4-yl)-3-hydroxybenzoate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-10(12(16)6-8)9-4-5-15-7-11(9)14/h2-7,16H,1H3 |
InChI Key |
NHZFATNHCDEQSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


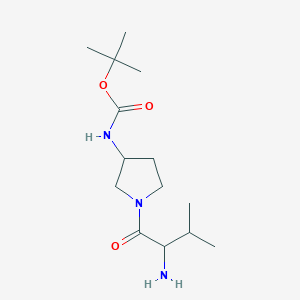

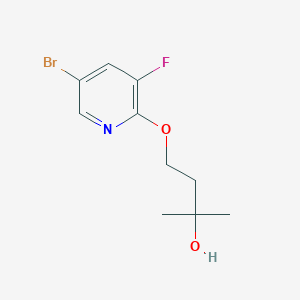

![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)

